1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Description
1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring two distinct substituents: a furan-2-carbonyl group at the 1-position and a 4-nitro-2-(trifluoromethyl)phenyl group at the 4-position of the piperazine ring. The furan-2-carbonyl moiety introduces aromatic heterocyclic character, while the 4-nitro-2-(trifluoromethyl)phenyl group combines strong electron-withdrawing effects (nitro and trifluoromethyl) with steric bulk. While direct synthesis data for this compound are absent in the provided evidence, analogous piperazine derivatives are synthesized via alkylation or acylation protocols (e.g., coupling acyl chlorides to piperazine under basic conditions) .
Properties
IUPAC Name |
furan-2-yl-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)12-10-11(22(24)25)3-4-13(12)20-5-7-21(8-6-20)15(23)14-2-1-9-26-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGWGJCPKVTFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by nitration and trifluoromethylation of the phenyl ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s biological activity.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Structure-Activity Relationship (SAR) Insights
- Serotonergic Activity : Piperazines with trifluoromethylphenyl groups (e.g., PAPP) exhibit 5-HT₁A agonism, suggesting the target compound may share this activity. However, the furan carbonyl could modulate affinity or selectivity .
- Antiparasitic Potential: Compounds with nitro and trifluoromethyl groups (e.g., 4ao) show efficacy against Plasmodium berghei, implying the target’s nitro group may contribute to similar bioactivity .
- Metabolic Stability: The trifluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in CCR5 antagonists (e.g., Sch-350634) .
Biological Activity
1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a synthetic compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a furan-2-carbonyl moiety and a trifluoromethylated aromatic ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16F3N3O3
- Molecular Weight : 319.28 g/mol
- IUPAC Name : (2S)-4-(furan-2-carbonyl)-2-methyl-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of piperazine have demonstrated significant antibacterial activity against various pathogens. The structure of this compound suggests that it may exhibit similar properties.
Table 1: Antimicrobial Activity of Related Piperazine Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Piperazine Derivative A | 5 | Staphylococcus aureus |
| Piperazine Derivative B | 10 | Escherichia coli |
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer properties. A study indicated that certain piperazine compounds inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects of Piperazine Derivatives
In vitro studies on piperazine derivatives showed promising results against several cancer cell lines, including:
- Cell Line : MCF-7 (Breast Cancer)
- IC50 Value : 12 µM for a related piperazine derivative.
This suggests that modifications to the piperazine core can enhance anticancer activity, potentially extending to this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR. The presence of the furan ring and trifluoromethyl group are critical for enhancing lipophilicity and bioavailability, which are essential for effective interaction with biological targets.
Key Structural Features:
- Furan Ring : Contributes to electron delocalization and enhances binding affinity to target enzymes.
- Trifluoromethyl Group : Increases metabolic stability and lipophilicity, improving absorption and distribution in biological systems.
Research Findings
Recent literature has explored various analogs of piperazine compounds, revealing that modifications can lead to significant variations in biological activity. For example, compounds with electron-withdrawing groups (like nitro or trifluoromethyl) often exhibit enhanced potency against microbial strains.
Summary of Findings:
- Antimicrobial Activity : Potential against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Inhibition of proliferation in multiple cancer cell lines.
- Metabolic Stability : Enhanced by the presence of trifluoromethyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
